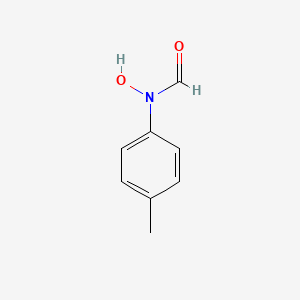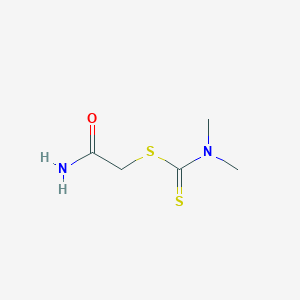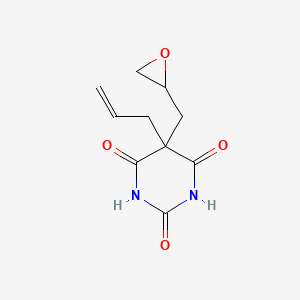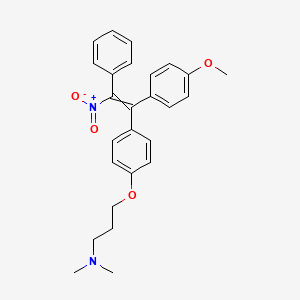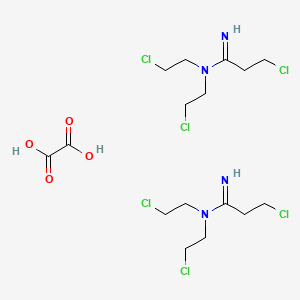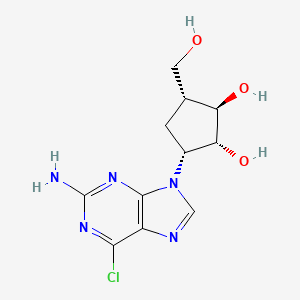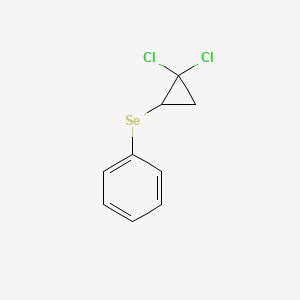
(2,2-Dichlorocyclopropyl)selanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 306819 is a compound of significant interest in various scientific fields due to its unique properties and potential applications. It has been studied extensively for its role in biological processes and its potential therapeutic uses.
Preparation Methods
The synthesis of NSC 306819 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
NSC 306819 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NSC 306819 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its role in cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its potential to treat various diseases. In industry, it is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of NSC 306819 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
NSC 306819 is unique in its structure and properties, which distinguish it from other similar compounds. Some similar compounds include NSC 125973 and NSC 515776. These compounds share some structural similarities with NSC 306819 but differ in their specific properties and applications. The uniqueness of NSC 306819 lies in its specific interactions with molecular targets and its potential therapeutic uses.
Properties
CAS No. |
68971-04-0 |
|---|---|
Molecular Formula |
C9H8Cl2Se |
Molecular Weight |
266.03 g/mol |
IUPAC Name |
(2,2-dichlorocyclopropyl)selanylbenzene |
InChI |
InChI=1S/C9H8Cl2Se/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
FYGMIISYAACEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


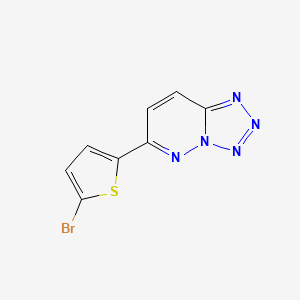
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
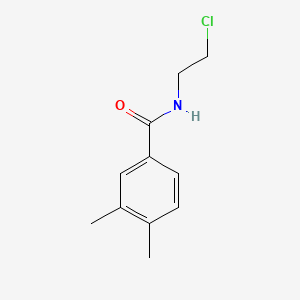
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
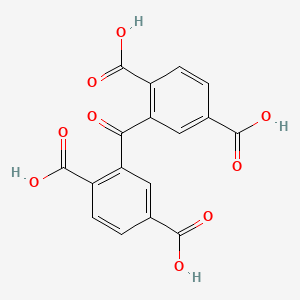
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
